N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Description
N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxyphenyl group, a morpholine ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(14-3-2-4-16(21)11-14)18-17(22)20-6-5-15(12-20)19-7-9-23-10-8-19/h2-4,11,13,15,21H,5-10,12H2,1H3,(H,18,22)/t13-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPERZEYKBJHJ-AFYYWNPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)N2CCC(C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)NC(=O)N2CCC(C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the hydroxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
Formation of the morpholine ring: This step involves the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Coupling of the hydroxyphenyl ethylamine with the morpholine derivative: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the pyrrolidine carboxamide: This final step involves the reaction of the coupled product with a suitable pyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the morpholine and pyrrolidine moieties may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-piperidin-4-ylpyrrolidine-1-carboxamide
- N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxylate
Uniqueness
N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
